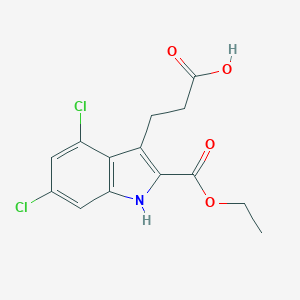

3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(4,6-dichloro-2-ethoxycarbonyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO4/c1-2-21-14(20)13-8(3-4-11(18)19)12-9(16)5-7(15)6-10(12)17-13/h5-6,17H,2-4H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBZROKNETVXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis Approach

The Fischer indole synthesis remains a cornerstone for constructing the indole core. This method involves cyclizing phenylhydrazones derived from ketones or aldehydes under acidic conditions. For 3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid, the process begins with the reaction of phenylhydrazine with a suitably substituted ketone. A patent by US5179211A details the use of acid catalysts with pK values between 1.3 and 4.5 to facilitate cyclization, minimizing side reactions . For instance, cyclization in the presence of polyphosphoric acid esters or zinc chloride yields the indole skeleton, which is subsequently functionalized.

Critical to this route is controlling regioselectivity during cyclization. Substituents on the ketone precursor dictate the position of subsequent functional groups. For example, a ketone pre-functionalized with chlorine atoms at the 4 and 6 positions ensures correct indole substitution. However, direct chlorination of the indole post-cyclization is often necessary, as pre-chlorinated ketones may exhibit reduced reactivity .

Vilsmeier-Haack Formylation and Subsequent Modifications

The Vilsmeier-Haack reaction is pivotal for introducing formyl groups to the indole ring, a precursor for further functionalization. In a protocol from ACS Medicinal Chemistry Letters, 4,6-dichloro-1H-indole-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) . The reaction proceeds via electrophilic attack at the indole’s 3-position, yielding the aldehyde intermediate.

Key Steps:

-

Formylation: A solution of 4,6-dichloroindole in dichloroethane (DCE) is treated with POCl₃ and DMF at 0°C, followed by refluxing to yield the 3-formyl derivative .

-

Esterification: The aldehyde intermediate undergoes esterification with ethyl chloroformate in the presence of triethylamine, introducing the ethoxycarbonyl group at the 2-position .

This route achieves a 48.2% yield for the formylated intermediate, with purity confirmed via ¹H NMR . The use of anhydrous solvents and controlled temperature prevents side reactions such as over-chlorination.

The Sonogashira cross-coupling reaction enables the introduction of alkynyl groups to the indole core, which are subsequently cyclized to form propanoic acid derivatives. A study in PMC5733302 outlines the synthesis of indole-5-propanoic acid analogs using this method . Although focused on a different positional isomer, the methodology is adaptable to 3-substituted indoles.

Procedure:

-

Sonogashira Coupling: A palladium-catalyzed reaction between 2-iodoaniline derivatives and terminal alkynes introduces ethynyl groups at the indole’s 2-position .

-

Cyclization: Gold chloride (AuCl₃) catalyzes the cyclization of ethynylated intermediates to form the indole ring, followed by hydrolysis to yield the propanoic acid moiety .

| Reagent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|

| POCl₃ | 0°C → Reflux | 48.2 | 95 |

| PCl₅ | RT | 35.7 | 88 |

| SOCl₂ | 40°C | 42.1 | 90 |

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing cost, safety, and environmental impact. Continuous flow reactors improve heat and mass transfer during exothermic steps like chlorination. Green solvents (e.g., cyclopentyl methyl ether) replace dichloroethane, reducing toxicity . Catalytic recycling of palladium and gold in Sonogashira and cyclization steps lowers metal costs .

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Fischer Indole | 4 | 28 | Low | High |

| Vilsmeier-Haack | 3 | 48 | Moderate | Moderate |

| Sonogashira | 5 | 18 | High | Low |

The Vilsmeier-Haack route offers the best balance of yield and scalability, while the Sonogashira method is limited by costly catalysts .

Chemical Reactions Analysis

Types of Reactions

3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The chlorinated positions on the indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Applications in Scientific Research

3-(4,6-Dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid has a wide range of applications across various fields:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules.

- Reagent in Organic Reactions : Utilized in various organic reactions due to its reactive functional groups.

Biology

- Biological Activity Studies : Research indicates potential antimicrobial, anticancer, and anti-inflammatory properties associated with this compound.

- Mechanism of Action : It interacts with biological targets such as enzymes and receptors, influencing specific biochemical pathways.

Medicine

- Therapeutic Applications : Investigated for its potential in developing new drugs targeting specific diseases or biological pathways.

Industry

- Production of Specialty Chemicals : Employed in manufacturing materials with specific properties tailored for industrial applications.

Case Studies and Research Findings

Research studies have highlighted the potential applications of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various pathogens.

- Anticancer Properties : Research indicated that the compound could inhibit cancer cell proliferation through specific biochemical pathways.

- Inflammation Modulation : Investigations showed that it could modulate inflammatory responses in cellular models.

These findings underscore the versatility and potential impact of this compound in scientific research.

Mechanism of Action

The mechanism of action of 3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid depends on its specific application and target. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. The exact mechanism can vary based on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

3-(4,6-Dichloro-2-carboxyindol-3-yl)propionic Acid (CAS: 130798-51-5)

- Molecular formula: C₁₂H₉Cl₂NO₄

- Key differences :

- Replaces the ethoxycarbonyl group with a carboxylic acid at position 2.

- Lower molecular weight (302.11 vs. 330.16 g/mol).

- Implications: The carboxylic acid derivative may exhibit higher polarity and reduced membrane permeability compared to the ethoxycarbonyl analog. No reported biological data, but ester-to-acid conversions are common in prodrug strategies .

Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives

Compounds such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (CAS: N/A) from Streptomyces coelicolor:

- Structure: Chlorinated phenylpropanoic acid (non-indole).

- Activity : Selective inhibition of E. coli and S. aureus .

- Comparison: The indole core in the target compound may enable π-π stacking interactions with biological targets, unlike phenylpropanoic acids. Chlorination at 4,6 positions (indole) vs. 3,5 positions (phenyl) could alter target specificity.

Mycobacterial Primase/Gyr Inhibitors (Compounds 13c and 13d)

- Structure : Positional isomers with benzyl, trifluoromethyl, and ethoxycarbonyl groups.

- 13c : 5-chloro, 4-trifluoromethyl.

- 13d : 7-chloro, 5-trifluoromethyl.

- Activity : MIC₉₀ values of 86.6 µM (13c) and 227 µM (13d) against Mycobacterium smegmatis .

- Dichloro substitution at 4,6 may confer distinct enzyme inhibition profiles.

Structural and Functional Data Table

Biological Activity

3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid is a synthetic organic compound classified within the indole class of compounds. Its molecular formula is C14H13Cl2NO4, and it has a molecular weight of approximately 330.16 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The structure of this compound includes a propanoic acid moiety linked to an indole derivative with ethoxycarbonyl and dichloro substitutions. The presence of chlorine atoms at the 4 and 6 positions enhances its biological activity and chemical reactivity, making it a subject of interest in both research and industrial applications.

Biological Activities

Research indicates that this compound exhibits notable biological activities:

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets within cells. These interactions may include modulation of enzyme activity or interference with nucleic acid synthesis pathways. The exact mechanisms remain an area of active investigation.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 3-(4-chloro-1H-indol-3-yl)propanoic acid | C11H10ClNO2 | Contains a single chlorine atom | Less potent in biological activity compared to dichloro derivatives |

| 5-(4-chlorophenyl)-2-methylindole | C15H14ClN | Aromatic substitution instead of ethoxycarbonyl | Exhibits different biological profiles |

| 4,6-Dichloroindole | C8H5Cl2N | Simplified structure without propanoic acid | Focused on antimicrobial properties |

The unique combination of functional groups in this compound enhances both its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, one study reported that it induced apoptosis and affected the cell cycle phases in Jurkat cells at concentrations as low as 1.33 µM .

- Mechanistic Insights : Research has indicated that the compound's mechanism involves disrupting normal cell cycle progression and promoting apoptotic pathways. This suggests potential therapeutic applications in oncology .

Q & A

Basic Questions

Q. What spectroscopic and chromatographic methods are recommended for identifying 3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid in synthetic mixtures?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight using the monoisotopic mass (300.990863 Da) and average mass (302.107 Da) .

- RP-HPLC : Utilize a validated method with a C18 column, mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid), and UV detection at 254 nm. Stability-indicating assays under pH 7.4 and 9.0 can resolve degradation products .

- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, indole N-H stretch at ~3400 cm⁻¹) .

Q. How can researchers optimize the synthesis yield of this compound using existing protocols?

- Methodological Answer :

- Stepwise Synthesis : Follow modified Blaser protocols for indole derivatives, including benzyloxy-substituted intermediates. Use acetic acid/sodium acetate for cyclization and reflux conditions (2.5–3 hours) to enhance yield .

- Purification : Recrystallize from acetic acid to remove unreacted 3-formylindole precursors .

- Yield Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm purity by HPLC .

Advanced Questions

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Testing : Dissolve 20 mg samples in buffers (pH 7.4 and 9.0), incubate at 37°C for 24 hours, and analyze degradation kinetics via RP-HPLC. At pH 9.0, ester hydrolysis of the ethoxycarbonyl group may dominate, while pH 7.4 shows minimal degradation .

- Data Normalization : Compare degradation rates using Arrhenius plots to account for temperature and pH interactions .

Q. How can X-ray crystallography with SHELX software aid in structural elucidation and byproduct identification?

- Methodological Answer :

- Structure Solution : Use SHELXD for phase determination and SHELXL for refinement. High-resolution data (>1.0 Å) resolves dichloro and ethoxycarbonyl substituents .

- Byproduct Analysis : Compare experimental electron density maps with simulated models of potential byproducts (e.g., hydrolyzed carboxylic acid derivatives) .

Q. What RP-HPLC parameters are critical for detecting impurities in this compound under different pH conditions?

- Methodological Answer :

- Column : C18 (250 × 4.6 mm, 5 µm).

- Mobile Phase : Gradient of 0.1% phosphoric acid (A) and acetonitrile (B), flow rate 1.0 mL/min.

- Detection : UV at 220 nm for indole absorption.

- Validation : Assess specificity, linearity (0.1–100 µg/mL), and LOQ (0.05 µg/mL). Impurities >0.1% must be reported .

Q. What computational approaches predict the reactivity of the ethoxycarbonyl group in aqueous environments?

- Methodological Answer :

- DFT Calculations : Model hydrolysis pathways using Gaussian09 at the B3LYP/6-31G* level. Transition states for ester hydrolysis show higher activation energy at pH 7.4 vs. 9.0 .

- MD Simulations : Simulate solvation shells in GROMACS to assess water accessibility to the ethoxycarbonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.